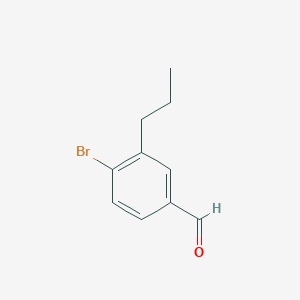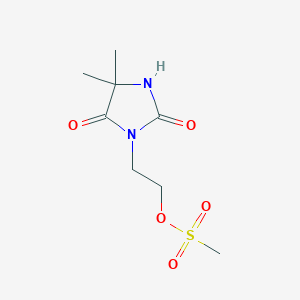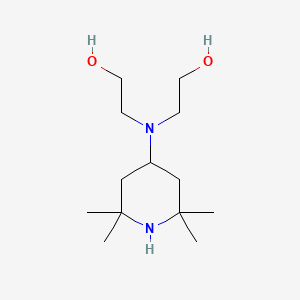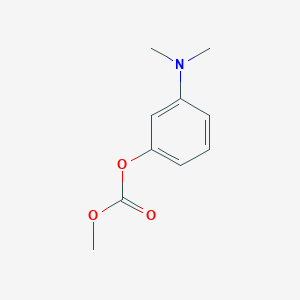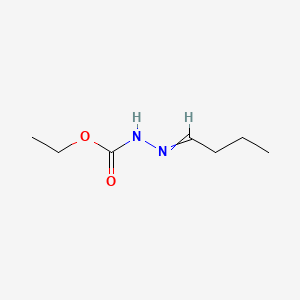
ethyl N-(butylideneamino)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-(butylideneamino)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and industrial applications. This compound is known for its unique chemical structure and properties, which make it valuable in different scientific and industrial contexts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(butylideneamino)carbamate typically involves the reaction of ethyl carbamate with butylideneamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a catalyst to facilitate the reaction and achieve high yields. The reaction is usually conducted at a specific temperature and pressure to optimize the reaction rate and product purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for efficient production with consistent quality. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl N-(butylideneamino)carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct properties and applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome and product distribution .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxidized carbamate derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions can lead to the formation of various substituted carbamates with different functional groups .
Aplicaciones Científicas De Investigación
Ethyl N-(butylideneamino)carbamate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is employed in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.
Medicine: The compound has potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical agents.
Mecanismo De Acción
The mechanism of action of ethyl N-(butylideneamino)carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by forming a stable complex with the enzyme’s active site. This inhibition can lead to the disruption of metabolic processes and cellular functions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Ethyl N-(butylideneamino)carbamate can be compared with other similar compounds, such as:
Mthis compound: Similar in structure but with a methyl group instead of an ethyl group.
Ethyl N-(propylideneamino)carbamate: Similar in structure but with a propylidene group instead of a butylidene group.
Ethyl N-(butylideneamino)thiocarbamate: Similar in structure but with a sulfur atom replacing the oxygen atom in the carbamate group.
These similar compounds share some chemical properties with this compound but may exhibit different reactivity and applications due to variations in their molecular structure .
Propiedades
Número CAS |
7400-28-4 |
|---|---|
Fórmula molecular |
C7H14N2O2 |
Peso molecular |
158.20 g/mol |
Nombre IUPAC |
ethyl N-(butylideneamino)carbamate |
InChI |
InChI=1S/C7H14N2O2/c1-3-5-6-8-9-7(10)11-4-2/h6H,3-5H2,1-2H3,(H,9,10) |
Clave InChI |
SIKXBWNAXMOMJO-UHFFFAOYSA-N |
SMILES canónico |
CCCC=NNC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



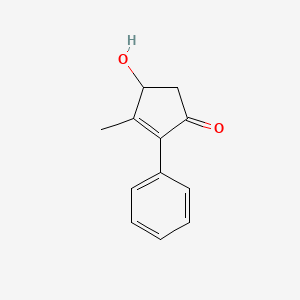
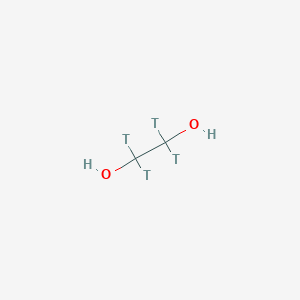
![9h-[1,3]Dioxino[4,5-g]benzothiazol-2-amine(9ci)](/img/structure/B13793361.png)
